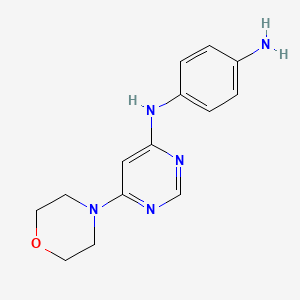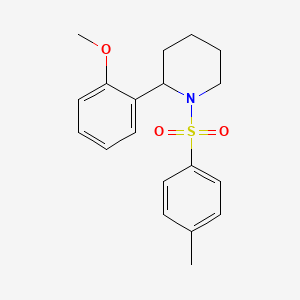![molecular formula C14H8Br2FNO B11792899 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and fluorine atoms in its structure makes it a compound of interest for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzo[d]oxazole core with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethyl group into a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the dibromomethyl group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Compounds with modified or reduced functional groups.
Applications De Recherche Scientifique
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Agricultural Chemistry: The compound may be used in the development of agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dibromomethyl and fluorophenyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Bromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole
- 5-(Chloromethyl)-2-(3-fluorophenyl)benzo[d]oxazole
- 5-(Methyl)-2-(3-fluorophenyl)benzo[d]oxazole
Uniqueness
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole is unique due to the presence of two bromine atoms in the dibromomethyl group, which can significantly influence its reactivity and interactions
Propriétés
Formule moléculaire |
C14H8Br2FNO |
|---|---|
Poids moléculaire |
385.02 g/mol |
Nom IUPAC |
5-(dibromomethyl)-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br2FNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H |
Clé InChI |
SLMXGBKWMUOHPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)
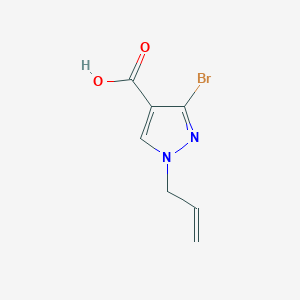
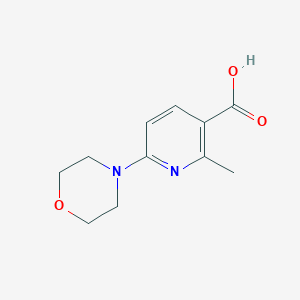
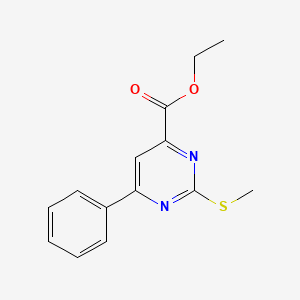
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
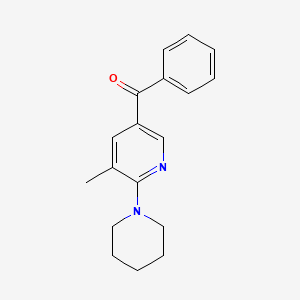
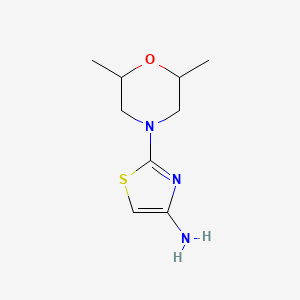
![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)




